3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid

Description

Nomenclature and Structural Identity

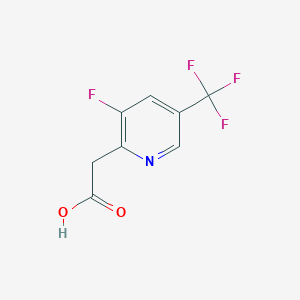

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid possesses the molecular formula C8H5F4NO2 and a molecular weight of 223.12 grams per mole. The compound is registered under the Chemical Abstracts Service number 1214323-46-2, providing a unique identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]acetic acid, which accurately describes the spatial arrangement of its functional groups. The molecular structure features a pyridine ring bearing a fluorine atom at the 3-position, a trifluoromethyl group at the 5-position, and an acetic acid substituent attached to the 2-position carbon of the heterocyclic ring.

The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(O)CC1=NC=C(C(F)(F)F)C=C1F, which provides a linear notation for computer-based chemical databases and structural analysis software. This structural encoding reveals the connectivity pattern that defines the compound's three-dimensional architecture and electronic properties. The presence of four fluorine atoms within the molecular framework creates significant electron-withdrawing effects that influence both the chemical reactivity and physical properties of the compound.

The compound belongs to the broader classification of fluorinated heterocyclic carboxylic acids, specifically within the subcategory of trifluoromethyl-substituted pyridine derivatives. This classification system places the molecule within a well-established family of organofluorine compounds that have demonstrated considerable importance in medicinal chemistry and industrial applications. The structural features that define this classification include the pyridine nitrogen heterocycle, the carboxylic acid functional group, and the strategic placement of fluorine-containing substituents that impart unique chemical characteristics.

Historical Development of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives represents a significant chapter in the evolution of organofluorine chemistry, with roots extending back to the mid-twentieth century when researchers first recognized the potential of fluorine substitution in heterocyclic systems. The synthesis of trifluoromethylpyridine derivatives has evolved through several distinct methodological approaches, with chlorine-fluorine exchange using trichloromethylpyridine intermediates representing one of the most established synthetic strategies. This approach typically involves the initial formation of trichloromethyl-substituted pyridine precursors, followed by vapor-phase fluorination reactions that selectively replace chlorine atoms with fluorine to generate the desired trifluoromethyl functionality.

The construction of pyridine rings from trifluoromethyl-containing building blocks has emerged as an alternative synthetic strategy that offers advantages in terms of regioselectivity and functional group compatibility. This methodology allows for the incorporation of trifluoromethyl groups at predetermined positions within the pyridine framework, enabling the systematic exploration of structure-activity relationships in fluorinated heterocyclic compounds. The direct introduction of trifluoromethyl groups using trifluoromethyl copper reagents has also gained prominence as a versatile approach for accessing complex fluorinated pyridine derivatives through substitution reactions with halogenated pyridine precursors.

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine has emerged as a particularly important synthetic intermediate due to its high demand for crop-protection product synthesis. The production of this compound and related derivatives has been scaled to industrial levels, with various synthetic methodologies being optimized for large-scale manufacturing processes. These developments have provided the foundation for the synthesis of more complex derivatives, including acetic acid-substituted variants that incorporate additional functional groups for enhanced biological activity or synthetic utility.

The historical progression of fluorinated pyridine chemistry has been marked by significant advances in synthetic methodology, particularly in the area of regioselective functionalization and the development of efficient fluorination protocols. Early synthetic approaches often suffered from poor regioselectivity and harsh reaction conditions, but modern methodologies have overcome many of these limitations through the use of advanced catalytic systems and refined reaction protocols that enable precise control over molecular architecture.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends far beyond its individual molecular properties, representing a paradigm for the rational design of fluorinated heterocyclic compounds with enhanced chemical and biological characteristics. Organofluorine compounds have gained exceptional importance in pharmaceutical development, with fluorinated molecules comprising a substantial portion of modern drug candidates due to their improved metabolic stability, enhanced bioavailability, and modified pharmacokinetic profiles. The strategic incorporation of fluorine atoms and trifluoromethyl groups serves to modulate lipophilicity, electronic properties, and molecular recognition characteristics in ways that are difficult to achieve through other chemical modifications.

The trifluoromethyl group represents one of the most valuable functional groups in medicinal chemistry, imparting unique properties that include increased metabolic stability, enhanced membrane permeability, and altered protein binding characteristics. The electron-withdrawing nature of the trifluoromethyl substituent significantly influences the electronic distribution within the pyridine ring system, affecting both the basicity of the nitrogen atom and the reactivity of other positions on the heterocyclic framework. These electronic modifications can lead to improved selectivity in biological systems and enhanced potency in pharmaceutical applications.

The combination of multiple fluorine-containing substituents within a single molecular framework, as exemplified by this compound, represents an advanced approach to molecular design that leverages the cumulative effects of fluorine substitution. The presence of both individual fluorine atoms and trifluoromethyl groups creates a complex electronic environment that can be fine-tuned for specific applications through careful selection of substitution patterns and functional group positioning. This level of molecular sophistication has become increasingly important in the development of next-generation pharmaceuticals and agrochemicals.

The carboxylic acid functionality present in this compound adds another dimension of versatility, providing opportunities for further chemical modification through standard carboxylic acid chemistry while maintaining the beneficial properties conferred by the fluorinated pyridine core. This combination of features positions the compound as a valuable synthetic intermediate for the preparation of more complex molecules, including amides, esters, and other carboxylic acid derivatives that may exhibit enhanced biological activity or improved physical properties.

Position of this compound in Chemical Literature

The position of this compound within the broader chemical literature reflects its status as a representative member of an important class of fluorinated heterocyclic compounds that have garnered significant research attention in recent years. The compound appears in various chemical databases and commercial catalogs, indicating its recognition as a valuable research tool and synthetic intermediate. Its inclusion in screening compound libraries suggests potential applications in drug discovery and chemical biology research, where fluorinated pyridine derivatives are often employed as molecular probes or lead compounds for therapeutic development.

The structural relationship of this compound to other well-characterized fluorinated pyridine derivatives provides context for understanding its potential applications and chemical behavior. Related compounds in the literature include various positional isomers and substitution variants that have been extensively studied for their biological activities and synthetic utility. For example, compounds such as 3-Amino-5-(trifluoromethyl)pyridine-2-acetic acid and 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid represent structural analogs that share common features while differing in specific substitution patterns.

The documentation of this compound in major chemical databases, including its assignment of unique identifiers and structural descriptors, facilitates its integration into computational chemistry workflows and structure-activity relationship studies. The availability of standardized chemical information enables researchers to effectively search for and compare related compounds, supporting the systematic exploration of chemical space within the fluorinated pyridine family. This level of documentation also supports regulatory compliance and quality control processes in commercial applications.

Recent developments in photoredox-mediated synthesis have provided new methodologies for accessing fluorinated pyridine derivatives, including compounds with structural features similar to those found in this compound. These synthetic advances have expanded the accessible chemical space within the fluorinated pyridine family and have enabled the preparation of previously challenging molecular architectures. The availability of improved synthetic methods has likely contributed to increased research interest in compounds of this type and has facilitated their incorporation into diverse chemical research programs.

The compound's presence in commercial chemical catalogs and research databases indicates ongoing demand from the scientific community, suggesting active research applications and potential commercial value. This market presence reflects both the compound's intrinsic chemical properties and its utility as a building block for more complex molecular structures. The continued availability of the compound through multiple commercial sources supports its role as a reliable research tool and synthetic intermediate in academic and industrial research settings.

Propriétés

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURSRJUJPUCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the following steps:

Halogenation: Introduction of a fluorine atom at the desired position on the pyridine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide.

Acetic Acid Introduction: The acetic acid moiety can be introduced via a carboxylation reaction using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the acetic acid moiety, forming carboxylic acids or ketones.

Reduction: Reduction reactions can target the pyridine ring or the acetic acid group, leading to the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid can be synthesized to create compounds with anticancer properties. For instance, modifications to the pyridine ring have resulted in molecules that exhibit selective cytotoxicity against cancer cell lines, highlighting the importance of this compound in drug discovery .

Agricultural Chemicals

The compound is also significant in the field of agrochemicals, particularly as a precursor for herbicides and fungicides. Its trifluoromethyl group contributes to the efficacy and stability of these agricultural products.

Case Study: Herbicide Development

A notable application includes its use in synthesizing herbicides that target specific weed species without harming crops. The incorporation of this compound into herbicide formulations has shown improved selectivity and reduced environmental impact compared to traditional herbicides .

Table 1: Comparison of Biological Activities

Mécanisme D'action

The mechanism by which 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group increases lipophilicity, aiding in membrane permeability and bioavailability.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid and its analogues:

*Estimated based on structural similarity to picolinic acid analogue .

Metabolic and Environmental Stability

- Chloro vs. Fluoro Analogues : 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) is a degradation product of the fungicide fluopyram, with a half-life of up to 5.7 days in environmental matrices . The fluoro variant likely exhibits greater metabolic stability due to the stronger C-F bond, reducing susceptibility to hydrolytic cleavage .

- The phenyl-substituted variant’s lipophilicity may prolong its environmental persistence but reduce water solubility .

Reactivity and Functional Group Impact

- Acetic Acid vs. Carboxylic Acid : The acetic acid moiety in the target compound provides a flexible side chain for conjugation, whereas the directly attached carboxylic acid in picolinic acid (e.g., 3-Fluoro-5-(trifluoromethyl)picolinic acid) enhances metal-binding capacity, making it suitable for catalytic applications .

- Ester Derivatives : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () demonstrates higher lipophilicity than its acetic acid counterpart, favoring membrane permeability in agrochemical formulations.

Activité Biologique

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is a compound of interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, including its mechanisms of action, related case studies, and synthesized derivatives.

The molecular formula for this compound is C₆H₄F₄N O₂. The trifluoromethyl group is known to significantly influence the compound's reactivity and biological interactions due to its strong electron-withdrawing properties.

- Inhibition of Enzymes : The trifluoromethyl group has been shown to enhance the potency of compounds by stabilizing their interaction with target enzymes. For instance, compounds with similar structures have demonstrated improved inhibition of reverse transcriptase enzymes, which are critical in viral replication processes .

- Antimicrobial Properties : Research indicates that pyridine derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives containing the trifluoromethyl group have been synthesized and evaluated for their antimicrobial efficacy against various pathogens .

- Anticancer Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Similar compounds have shown promising results in vitro against different cancer cell lines .

Synthesis and Testing

A recent study synthesized a series of trifluoromethylpyridine amide derivatives, including this compound. The antibacterial activity was assessed using a range of concentrations, revealing effective inhibition rates against specific bacterial strains (Table 1) .

| Compound | Concentration (mg/L) | Antibacterial Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 50 | 44 ± 3.0 |

| E3 | 100 | 53 ± 2.5 |

Pharmacological Studies

In pharmacological studies, compounds similar to this compound were tested for their effects on glycine transporters, revealing significant inhibitory activity which could be leveraged for treating neurological disorders . The structure-activity relationship (SAR) analyses indicated that modifications in the pyridine ring significantly impacted the biological efficacy.

Research Findings

- Metabolic Stability : The incorporation of fluorine atoms into the structure has been linked to increased metabolic stability in human liver microsomes compared to non-fluorinated analogs .

- Efficacy Against Parasites : In vitro studies demonstrated that certain trifluoromethylpyridine derivatives exhibited potent activity against Plasmodium falciparum, with EC50 values indicating high efficacy at low concentrations .

- Toxicological Assessments : Toxicological evaluations are crucial for assessing the safety profile of these compounds. Preliminary results suggest that while some derivatives are effective antimicrobials, they also require careful consideration regarding their toxicity profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-fluoro-5-(trifluoromethyl)pyridine-2-acetic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as fluorination of a pyridine precursor followed by trifluoromethylation. Critical parameters include reaction temperature (e.g., 60–80°C for fluorination), solvent choice (polar aprotic solvents like DMF), and stoichiometric control of trifluoromethylating agents (e.g., Ruppert-Prakash reagent). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction intermediates should be monitored using HPLC or LC-MS to avoid side products like chlorinated analogs .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of techniques:

- NMR : NMR distinguishes fluorine environments (e.g., CF vs. aromatic F). NMR helps confirm substitution patterns on the pyridine ring.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions, as seen in related trifluoromethylpyridine derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the stability challenges for this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal degradation pathways. Acidic conditions may hydrolyze the acetic acid moiety, while basic conditions can deprotonate the pyridine ring, altering reactivity. Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products like 3-fluoro-5-(trifluoromethyl)picolinic acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distributions and Fukui indices to identify reactive sites. The trifluoromethyl group withdraws electron density, making the pyridine ring susceptible to nucleophilic attack at the 2-position. Solvent effects (e.g., PCM models) refine predictions for reaction rates in polar media .

Q. What metabolic pathways are expected for this compound in biological systems, based on structural analogs?

- Methodological Answer : In vitro assays (e.g., liver microsomes) and in vivo studies in model organisms (e.g., rodents) show:

- Phase I metabolism : Hydroxylation of the pyridine ring or oxidative cleavage of the acetic acid side chain.

- Phase II metabolism : Glucuronidation or sulfation of the hydroxylated metabolites.

- Key analytical tools : UPLC-QTOF-MS identifies metabolites like 3-fluoro-5-(trifluoromethyl)picolinic acid, analogous to findings in fluopyram metabolism studies .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities. For example:

- Solvent standardization : Use deuterated DMSO or CDCl for consistent shifts.

- Decoupling experiments : Differentiate overlapping signals.

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths and angles) to validate assignments .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.